molecular formula C12H16BrN3O4 B14398870 4-Pyrimidineacetic acid, alpha-bromo-2-((2,2-dimethyl-1-oxopropyl)amino)-1,6-dihydro-6-oxo-, methyl ester CAS No. 86944-17-4

4-Pyrimidineacetic acid, alpha-bromo-2-((2,2-dimethyl-1-oxopropyl)amino)-1,6-dihydro-6-oxo-, methyl ester

Cat. No.: B14398870
CAS No.: 86944-17-4
M. Wt: 346.18 g/mol
InChI Key: YCUFVHHPLZJPHS-UHFFFAOYSA-N
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Description

4-Pyrimidineacetic acid, alpha-bromo-2-((2,2-dimethyl-1-oxopropyl)amino)-1,6-dihydro-6-oxo-, methyl ester is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidineacetic acid, alpha-bromo-2-((2,2-dimethyl-1-oxopropyl)amino)-1,6-dihydro-6-oxo-, methyl ester typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the acetic acid moiety. Bromination and esterification steps are then carried out under controlled conditions to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Pyrimidineacetic acid, alpha-bromo-2-((2,2-dimethyl-1-oxopropyl)amino)-1,6-dihydro-6-oxo-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyrimidineacetic acid derivatives
  • Alpha-bromo acetic acid derivatives
  • Methyl esters of pyrimidine compounds

Uniqueness

The uniqueness of 4-Pyrimidineacetic acid, alpha-bromo-2-((2,2-dimethyl-1-oxopropyl)amino)-1,6-dihydro-6-oxo-, methyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

86944-17-4

Molecular Formula

C12H16BrN3O4

Molecular Weight

346.18 g/mol

IUPAC Name

methyl 2-bromo-2-[2-(2,2-dimethylpropanoylamino)-6-oxo-1H-pyrimidin-4-yl]acetate

InChI

InChI=1S/C12H16BrN3O4/c1-12(2,3)10(19)16-11-14-6(5-7(17)15-11)8(13)9(18)20-4/h5,8H,1-4H3,(H2,14,15,16,17,19)

InChI Key

YCUFVHHPLZJPHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CC(=O)N1)C(C(=O)OC)Br

Origin of Product

United States

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